molecular formula C7H5F2IO B600063 2,3-Difluoro-1-iodo-4-methoxybenzene CAS No. 156499-64-8

2,3-Difluoro-1-iodo-4-methoxybenzene

Cat. No.: B600063
CAS No.: 156499-64-8
M. Wt: 270.017
InChI Key: DLUIPVAOKAGWHK-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C7H5F2IO. It is a halogenated benzene derivative, characterized by the presence of two fluorine atoms, one iodine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1-iodo-4-methoxybenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2,3-difluoroanisole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used (e.g., 2,3-difluoro-4-methoxyaniline, 2,3-difluoro-4-methoxythiophenol).

    Oxidation Reactions: 2,3-difluoro-4-methoxybenzaldehyde or 2,3-difluoro-4-methoxybenzoic acid.

    Reduction Reactions: 2,3-difluoro-4-methoxybenzene.

Scientific Research Applications

2,3-Difluoro-1-iodo-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-iodo-4-methoxybenzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which is crucial for binding to enzyme active sites or receptor pockets. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 2,3-Difluoro-1-iodobenzene
  • 2,3-Difluoro-4-methoxybenzene
  • 2,3-Difluoro-1-bromo-4-methoxybenzene

Comparison:

2,3-Difluoro-1-iodo-4-methoxybenzene stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

2,3-difluoro-1-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUIPVAOKAGWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657866
Record name 2,3-Difluoro-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156499-64-8
Record name 2,3-Difluoro-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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